![molecular formula C15H10ClFN2O3 B5705367 (2E)-N-(2-chloro-5-nitrophenyl)-3-(4-fluorophenyl)prop-2-enamide](/img/structure/B5705367.png)
(2E)-N-(2-chloro-5-nitrophenyl)-3-(4-fluorophenyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-N-(2-chloro-5-nitrophenyl)-3-(4-fluorophenyl)prop-2-enamide is a synthetic organic compound characterized by its unique structural components, including a chloro-nitrophenyl group and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(2-chloro-5-nitrophenyl)-3-(4-fluorophenyl)prop-2-enamide typically involves a multi-step process:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-5-nitroaniline and 4-fluorobenzaldehyde.
Condensation Reaction: The first step involves a condensation reaction between 2-chloro-5-nitroaniline and 4-fluorobenzaldehyde in the presence of a base such as sodium hydroxide to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the corresponding amine.
Amidation: The final step involves the amidation of the amine with acryloyl chloride under basic conditions to produce this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-(2-chloro-5-nitrophenyl)-3-(4-fluorophenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The chloro and nitro groups can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or nitroso derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
(2E)-N-(2-chloro-5-nitrophenyl)-3-(4-fluorophenyl)prop-2-enamide has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.
Materials Science: Utilized in the synthesis of advanced materials with unique electronic or optical properties.
Chemical Research: Employed as a reagent or intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of (2E)-N-(2-chloro-5-nitrophenyl)-3-(4-fluorophenyl)prop-2-enamide depends on its specific application:
Biological Targets: In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting or modulating their activity.
Pathways Involved: The compound may influence biochemical pathways related to inflammation, cell signaling, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
(2E)-N-(2-chloro-5-nitrophenyl)-3-phenylprop-2-enamide: Lacks the fluorine atom, which may affect its reactivity and biological activity.
(2E)-N-(2-bromo-5-nitrophenyl)-3-(4-fluorophenyl)prop-2-enamide: Contains a bromine atom instead of chlorine, potentially altering its chemical properties.
Uniqueness
(2E)-N-(2-chloro-5-nitrophenyl)-3-(4-fluorophenyl)prop-2-enamide is unique due to the presence of both chloro and fluorine substituents, which can influence its electronic properties and reactivity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
(E)-N-(2-chloro-5-nitrophenyl)-3-(4-fluorophenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClFN2O3/c16-13-7-6-12(19(21)22)9-14(13)18-15(20)8-3-10-1-4-11(17)5-2-10/h1-9H,(H,18,20)/b8-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZJVRMCQZJHWFC-FPYGCLRLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClFN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.